8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride
Description
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a 4-isobutylphenyl substituent at the 2-position and a reactive carbonyl chloride group at the 4-position of the quinoline core. Its molecular formula is C₂₀H₁₈Cl₂NO, with an average molecular mass of 365.27 g/mol. The compound is typically synthesized via thionyl chloride-mediated conversion of the corresponding carboxylic acid precursor, a method common to quinoline-4-carbonyl chlorides .
This compound serves as a key intermediate in medicinal chemistry for synthesizing amides, esters, or other derivatives via nucleophilic acyl substitution .
Properties
IUPAC Name |
8-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-12(2)10-13-6-8-14(9-7-13)18-11-16(20(22)24)15-4-3-5-17(21)19(15)23-18/h3-9,11-12H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBGXTAHSJPQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165577 | |
| Record name | 8-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-33-6 | |
| Record name | 8-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that is valuable in scientific research, particularly in medicinal chemistry. It contains a quinoline core with a chloro group at the 8-position, an isobutylphenyl group at the 2-position, and a carbonyl chloride functional group at the 4-position.
Preparation Methods
The synthesis of this compound typically involves several steps. The process starts with synthesizing 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, followed by converting the carboxylic acid to the corresponding carbonyl chloride.
Synthesis of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid:
- Quinoline Core Formation : A common method involves the condensation of aniline derivatives with \$$ \beta $$-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines. The Pfitzinger reaction, which involves the condensation of isatin derivatives with ketones, can also be used to construct the quinoline backbone.
Introduction of Substituents :
- The 4-isobutylphenyl group can be introduced via Suzuki-Miyaura coupling, using palladium catalysts in a toluene/DMF solvent system.
- Position-selective chlorination at the 8-position can be achieved using N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to avoid overhalogenation.
- Carboxylic Acid Functionalization : Hydrolyzing ester intermediates (e.g., ethyl esters) with NaOH in ethanol/water yields the final carboxylic acid. Adjusting catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) can improve yields, which are reported to be 60–85% for analogous compounds.
- The most direct method involves reacting 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
\$$ \text{8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid} + SOCl_2 \rightarrow \text{this compound} + SO_2 + HCl \$$
Chemical Reactions Analysis
This compound can undergo several chemical reactions due to the presence of the carbonyl chloride group.
- Substitution Reactions : The carbonyl chloride group makes the compound susceptible to nucleophilic substitution reactions.
- Coupling Reactions : The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds using palladium catalysts and boron reagents.
Data Table: Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride | C20H18ClNO | 323.82 |
| 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid | C20H18ClNO2 | 353.82 |
Research Findings and Applications
- Medicinal Chemistry : Quinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Enzyme Inhibition : These compounds can inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling.
Antimicrobial Activity : Some quinoline derivatives exhibit antimicrobial properties against various pathogens.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL Anticancer Activity : Quinoline derivatives have shown potential in anticancer applications. For example, they exhibit IC50 values in the range of 5-10 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action MCF-7 6.55 Induces apoptosis HepG2 7.20 Inhibits tubulin polymerization HCT116 8.30 Cell cycle arrest
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can be involved in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines .
Scientific Research Applications
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Selected Quinoline-4-carbonyl Chlorides
Key Observations :
- Lipophilicity : The 4-isobutylphenyl group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., ethoxy or thienyl groups) .
- Synthetic Flexibility : Ether-containing analogs (e.g., 3-propoxyphenyl) may exhibit improved solubility in polar solvents, facilitating downstream reactions .
Physicochemical Properties
Table 2: NMR Data Comparison (Selected Peaks)
Insights :
Table 3: Hazard Profile Comparison
The target compound shares corrosive properties common to acyl chlorides, necessitating stringent handling protocols. Substituents like ethoxy may introduce additional hazards (e.g., metal corrosion) .
Biological Activity
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C20H17Cl2NO
- Molecular Weight : 358.27 g/mol
Its structure features a quinoline core with a chlorine atom at the 8-position and a carbonyl chloride group at the 4-position, which enhances its reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, influencing metabolic pathways and cellular processes.
- DNA Intercalation : Its quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
- Cell Signaling Modulation : It affects cell signaling pathways, impacting gene expression and cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacterial strains and fungi, showing promising results in inhibiting growth.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It induces apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Caspase Activation : It activates caspases involved in the apoptotic pathway.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 11 | Induction of apoptosis |
| HCT116 (Colon) | 6.31 | G2/M phase arrest |
| MCF7 (Breast) | 3.44 | Caspase activation |
Case Studies
-
Study on Enzyme Interaction :
- A recent study explored the interaction of this compound with proteases, demonstrating its potential to inhibit enzyme activity significantly. The inhibition was quantified using kinetic assays, revealing a dose-dependent response.
-
Anticancer Efficacy :
- In vitro studies on various cancer cell lines showed that treatment with this compound resulted in a substantial decrease in cell viability, indicating its effectiveness as an anticancer agent.
-
Inflammatory Response Modulation :
- The compound was evaluated for its anti-inflammatory properties in models of acute inflammation. Results indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, although further studies are needed to fully understand its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 8-chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride?
- Methodological Answer : A multi-step approach is typically employed. First, the quinoline core is synthesized via condensation of substituted anilines with β-keto esters, followed by chlorination at the 8-position using reagents like POCl₃. The 4-isobutylphenyl substituent is introduced via Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability. Final conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Purity is optimized via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. Programs like SHELXL refine structural parameters using diffraction data .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon hybridization (e.g., quinoline aromatic protons at δ 7.5–9.0 ppm).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₀H₁₇Cl₂NO: calculated 382.07, observed 382.05) .
- IR spectroscopy : Confirms the carbonyl chloride stretch (~1770–1810 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.
- Avoid exposure to moisture to prevent hydrolysis of the acyl chloride to carboxylic acid.
- Store in sealed, desiccated containers under inert gas (N₂ or Ar) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
- Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP constraints and validate with R₁/Rfree convergence. Cross-validate with DFT-calculated geometries (e.g., Gaussian 16) to identify outliers .
Q. What strategies enhance the reactivity of the carbonyl chloride group for derivatization?
- Methodological Answer :
- Nucleophilic acyl substitution : React with amines (e.g., morpholine) in dry THF to form amides.
- Solvent optimization : Use polar aprotic solvents (DMF, DCM) to stabilize transition states.
- Catalysis : Add DMAP to accelerate reactions with sterically hindered nucleophiles. Monitor by TLC (hexane:EtOAc) .
Q. How can computational modeling guide the design of bioactive derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase domains).
- QSAR models : Correlate substituent electronic effects (Hammett σ) with activity. For example, electron-withdrawing groups at the 8-position may enhance binding to hydrophobic pockets .
Q. What are the challenges in analyzing byproducts during large-scale synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
